3-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide
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Overview
Description
3-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a bromine atom, an ethoxyphenyl group, and a pyrrolidinyl benzamide structure, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide typically involves multiple steps, starting from simpler organic molecules. One common approach is to use Friedel-Crafts acylation to introduce the benzamide group, followed by bromination to add the bromine atom. The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction. The final step involves the formation of the pyrrolidinyl ring through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts such as aluminum chloride (AlCl3) for Friedel-Crafts acylation and iron(III) bromide (FeBr3) for bromination are commonly used to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or amino groups.
Scientific Research Applications
3-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate or as a tool for probing biological pathways.
Medicine: The compound’s potential therapeutic properties are investigated for treating various diseases, including cancer and neurological disorders.
Industry: It may be used in the development of new materials or as a precursor for manufacturing other valuable compounds.
Mechanism of Action
The mechanism of action of 3-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide
- 3-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide
- 3-chloro-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide
Uniqueness
3-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the bromine atom and the ethoxyphenyl group, along with the pyrrolidinyl benzamide structure, allows for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O3/c1-2-25-17-8-6-16(7-9-17)22-12-15(11-18(22)23)21-19(24)13-4-3-5-14(20)10-13/h3-10,15H,2,11-12H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMFKUHLBTVSEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC(=CC=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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